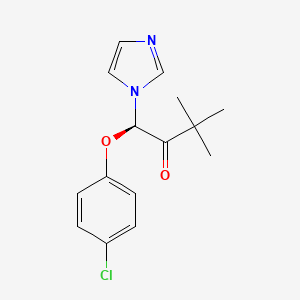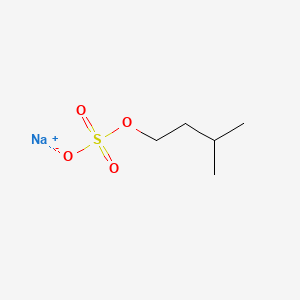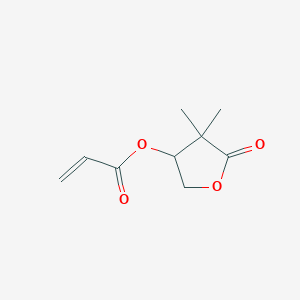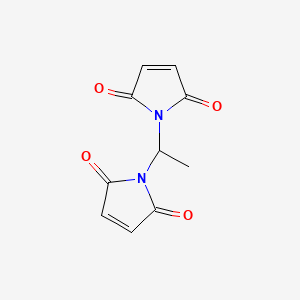![molecular formula C16H22N6O B1261166 2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B1261166.png)
2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[4-(4-methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol is a dialkylarylamine and a tertiary amino compound.
Applications De Recherche Scientifique
Molecular and Crystal Structure Analysis :
- A study explored the molecular and crystal structure of related triazine derivatives, which could provide insights into the structural aspects of your compound of interest (Dolzhenko et al., 2011).
Synthetic Routes and Transformations :
- Research on the synthesis of triazine derivatives, including methods to introduce bulky substituents into hindered positions, can offer valuable information for the synthesis and modification of your compound (Stevens, Chui, & Castro, 1993).
- Another study demonstrated the formation of triazines by cyclo-trimerization of iminoethers derived from nitriles and alcohols under high pressure (Yanagiya, Yasumoto, & Kurabayashi, 1973).
Nucleophilic Aromatic Substitution Reactions :
- A novel synthetic route to 2-amino and 2-alkylamino-1,3,5-triazines, which could be relevant for the synthesis of your compound, was explored using nucleophilic aromatic substitution reactions (Gulevskaya, Maes, & Meyers, 2007).
Formation of Complexes and Lactonization Reactions :
- The formation of complexes with various ligands and the examination of their crystal structures may provide insights into potential applications of your compound (Dolzhenko et al., 2010).
- Studies on the Baeyer–Villiger lactonization of pyrrolidin-4-one derivatives offer a perspective on the possible chemical transformations of pyrrolidinyl groups in triazine compounds (Chang, Kung, & Chen, 2006).
Characterization and Analysis of Triazine Derivatives :
- The synthesis, characterization, and analysis of various triazine derivatives, including those containing different substituents, could be relevant for understanding the properties and potential applications of your compound (Tayade & Waghmare, 2016).
Cyclisation Reactions and Heterocyclic Compound Formation :
- Research on cyclisation reactions of azolylhydrazones leading to the formation of azolo[5,1-c][1,2,4]triazines could provide insights into the reactivity and potential synthesis pathways for related triazine compounds (Gray, Stevens, Tennant, & Vevers, 1976).
Biological Activity Studies :
- While excluding information on drug use, dosage, and side effects, studies examining the antibacterial and anticancer properties of triazine derivatives could suggest potential biological activities of your compound (Bondock & Gieman, 2015).
Investigation of Reaction Mechanisms :
- Detailed investigation of specific reactions involving triazine derivatives, including experimental and theoretical analyses, can provide insights into the chemical behavior of similar compounds (Sachdeva, Dolzhenko, & Chui, 2008).
Complexation and Docking Studies :
- Studies on the complexation of triazine derivatives with metals and docking studies can shed light on potential applications in coordination chemistry and bio-molecular interactions (Mardani et al., 2019).
Effect of Arm Length in Complex Formation :
- Research on the effect of arm length in the formation of Cu(II) complexes of Schiff base ligands derived from unsymmetrical tripodal amines, including studies on inter- and intramolecular interactions, can provide insights into the structural aspects and reactivity of related compounds (Keypour et al., 2015).
Studies on Ethoxalyl Group Reactivity :
- Research on the reactivity of ethoxalyl groups in certain compounds, leading to the formation of triazine derivatives, can be useful for understanding the chemical properties and potential synthetic routes for your compound of interest (Vetyugova et al., 2018).
Aminomethylation Reactions :
- A study on the aminomethylation of substituted pyrroles and tetrahydroindoles with biogenic cyclic amines, such as pyrrolidine, can offer valuable insights into the reactivity of pyrrolidine-containing triazine compounds (Markova et al., 2017).
Encapsulation and Drug Delivery Studies :
- Research on the encapsulation of lipophilic derivatives in water-soluble metalla-cages, including pyrenyl derivatives, provides a perspective on potential drug delivery applications for similar compounds (Mattsson et al., 2010).
Propriétés
Nom du produit |
2-[[4-(4-Methylanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol |
|---|---|
Formule moléculaire |
C16H22N6O |
Poids moléculaire |
314.39 g/mol |
Nom IUPAC |
2-[[4-(4-methylanilino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]amino]ethanol |
InChI |
InChI=1S/C16H22N6O/c1-12-4-6-13(7-5-12)18-15-19-14(17-8-11-23)20-16(21-15)22-9-2-3-10-22/h4-7,23H,2-3,8-11H2,1H3,(H2,17,18,19,20,21) |
Clé InChI |
YLHGSJGDPZGZRM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NCCO)N3CCCC3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(6R)-7-[(2-amino-1-oxo-2-phenylethyl)amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1261086.png)





![(9R,10S,13S,14R,16R,18R)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B1261097.png)
![N-(3-ethylphenyl)carbamic acid [(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-4,5-bis[oxo-(2-phenylanilino)methoxy]-3-oxanyl] ester](/img/structure/B1261098.png)


![[1,3-oxazol-5-yl-[4-[(1R,3S,4R,5S)-1,3,4,5-tetrahydroxyhexyl]-1,3-oxazol-2-yl]methyl] 13-methyltetradecanoate](/img/structure/B1261104.png)
![(1R)-1,5-anhydro-1-[(1E,3S,4S,5R)-4,5-dihydroxy-3-(nonacosanoylamino)nonadec-1-en-1-yl]-D-galactitol](/img/structure/B1261105.png)